What is the chemical structure of 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid
What is the chemical structure of 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid
An In-Depth Technical Guide: Chemical Structure, Synthesis, and Applications of 2-Methyl-3-(1H-pyrrol-2-yl)-propionic Acid
Executive Summary
As a Senior Application Scientist, I frequently encounter the need for highly specialized molecular building blocks that bridge the gap between synthetic feasibility and pharmacological efficacy. 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid is a prime example of such a molecule. By integrating a heteroaromatic pyrrole core with an aliphatic propionic acid backbone—and crucially, a chiral methyl group at the C2 position—this compound serves as a highly versatile bioisostere in medicinal chemistry.
Unlike its unmethylated baseline analog, 3-(1H-pyrrol-2-yl)propanoic acid (CAS 408309-29-5) [1, 2], the addition of the C2-methyl group transforms this molecule into a classic "profen-like" scaffold. This whitepaper deconstructs the physicochemical properties, structural reactivity, validated synthetic workflows, and pharmacological relevance of this targeted compound.
Part 1: Molecular Identity & Physicochemical Profiling
Understanding the quantitative parameters of a molecule is the first step in predicting its behavior in both the reaction flask and biological systems. The table below summarizes the core physicochemical data, calculated to guide downstream formulation and synthetic handling.
| Property | Quantitative Value | Rationale & Scientific Significance |
| Molecular Formula | C₈H₁₁NO₂ | Represents the core pyrrole-propionate scaffold. |
| Molecular Weight | 153.18 g/mol | Highly ligand-efficient (<300 Da); ideal as a fragment for drug discovery. |
| LogP (Estimated) | 1.8 – 2.1 | Optimal lipophilicity for oral bioavailability and passive membrane permeation. |
| pKa (Carboxylic Acid) | ~4.6 | Exists primarily as an anion at physiological pH (7.4), critical for target binding. |
| H-Bond Donors | 2 | Provided by the Pyrrole NH and Carboxylic OH. |
| H-Bond Acceptors | 2 | Provided by the Carboxylic C=O and OH oxygen. |
| Chiral Centers | 1 (C2 position) | Requires enantioselective synthesis or resolution for biological applications. |
Part 2: Structural Elucidation & Chemical Reactivity
The architecture of 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid is divided into three distinct functional motifs, each dictating specific chemical behaviors:
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The 1H-Pyrrole-2-yl Core: Pyrrole is an electron-rich, five-membered heteroaromatic ring. Because the nitrogen lone pair is delocalized into the aromatic π-system, the ring is highly susceptible to electrophilic aromatic substitution (particularly at the C5 position). However, this electron density also makes it notoriously acid-sensitive, prone to forming polymeric "pyrrole red" under harsh acidic conditions.
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The C2-Methyl Stereocenter: The introduction of the methyl group at the alpha-carbon of the propionic acid chain creates a stereocenter. This steric bulk restricts the rotational degrees of freedom of the aliphatic chain, locking the molecule into specific bioactive conformations.
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The Carboxylic Acid Terminus: This moiety acts as the primary pharmacophore for biological target engagement (e.g., forming salt bridges with arginine residues in enzyme active sites) and provides a synthetic handle for esterification, amidation, or prodrug formulation. Related esters, such as Methyl 3-(1H-pyrrol-2-yl)propanoate (CAS 69917-80-2), demonstrate the long-term stability of this functionalized scaffold [3].
Part 3: Synthetic Protocols & Experimental Workflows
To ensure high yield and structural integrity, I have designed a self-validating, three-step synthetic protocol. This route utilizes commercially available starting materials: Pyrrole-2-carboxaldehyde (CAS 1003-29-8) and Triethyl 2-phosphonopropionate (CAS 3699-66-9) [4].
Step-by-Step Methodology
Step 1: Horner-Wadsworth-Emmons (HWE) Olefination
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Reagents: Pyrrole-2-carboxaldehyde (1.0 eq), Triethyl 2-phosphonopropionate (1.1 eq), Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), anhydrous THF.
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Procedure:
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Suspend NaH in anhydrous THF at 0°C under an inert argon atmosphere.
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Dropwise add Triethyl 2-phosphonopropionate. Stir for 30 minutes until hydrogen evolution ceases.
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Add Pyrrole-2-carboxaldehyde dissolved in THF. Warm to room temperature and stir for 4 hours.
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Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.
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Causality & Logic: HWE olefination is chosen over a standard Wittig reaction due to superior atom economy and stereocontrol. The use of NaH ensures irreversible deprotonation of the phosphonate, preventing reversible retro-aldol pathways. This yields the (E)-isomer of ethyl 2-methyl-3-(1H-pyrrol-2-yl)acrylate almost exclusively.
Step 2: Chemoselective Catalytic Hydrogenation
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Reagents: Ethyl 2-methyl-3-(1H-pyrrol-2-yl)acrylate (1.0 eq), 10% Palladium on Carbon (Pd/C, 0.1 eq), absolute Ethanol, H₂ gas.
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Procedure:
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Dissolve the acrylate intermediate in absolute ethanol.
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Add 10% Pd/C carefully under a nitrogen blanket.
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Purge the reaction vessel with H₂ gas and stir vigorously under 1 atm of H₂ at room temperature for 12 hours.
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Filter the mixture through a pad of Celite to remove the catalyst, and evaporate the solvent to yield ethyl 2-methyl-3-(1H-pyrrol-2-yl)propanoate.
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Causality & Logic: Novice chemists often fear reducing the pyrrole ring; however, the aromatic resonance energy of the 1H-pyrrole system renders it highly recalcitrant to reduction under ambient hydrogen pressure. This creates a self-validating chemoselective system where only the exocyclic α,β-unsaturated double bond is reduced.
Step 3: Mild Saponification
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Reagents: Ethyl 2-methyl-3-(1H-pyrrol-2-yl)propanoate (1.0 eq), Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq), THF/H₂O (1:1 v/v), 1M HCl.
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Procedure:
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Dissolve the ester in the THF/H₂O mixture. Add LiOH·H₂O and stir at room temperature for 6 hours.
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Evaporate the THF under reduced pressure.
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Cool the aqueous layer to 0°C and carefully acidify with 1M HCl to exactly pH 4.0.
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Extract the precipitated product with Ethyl Acetate, wash with brine, dry, and concentrate to yield the final 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid.
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Causality & Logic: Saponification is executed using LiOH rather than harsh acidic hydrolysis. Because pyrroles undergo electrophilic polymerization under strong acidic conditions, utilizing mild alkaline hydrolysis followed by careful acidification to the exact isoelectric point ensures the structural integrity of the heteroaromatic core is preserved.
Retrosynthetic and synthetic workflow for 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid.
Part 4: Pharmacological Relevance & Medicinal Chemistry
The 2-arylpropionic acid class (collectively known as "profens") includes blockbuster Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen and naproxen. The substitution of a traditional benzene or naphthalene ring with a 1H-pyrrole-2-yl moiety creates a unique bioisostere. The electron-rich pyrrole alters the electrostatic potential surface of the molecule, potentially enhancing binding affinity to the cyclooxygenase (COX) active site via novel hydrogen-bonding interactions with the pyrrole NH.
Crucially, the C2-methyl group is not merely a structural decoration; it is a vital pharmacological determinant. It introduces a stereocenter, leading to (R) and (S) enantiomers. In mammalian systems, inactive (R)-profens undergo a unidirectional chiral inversion to the active (S)-enantiomers. This metabolic pathway, mediated by the enzyme Alpha-methylacyl-CoA racemase (AMACR), acts as an innate biological self-validating system for prodrug activation.
Pharmacological signaling and AMACR-mediated chiral inversion of the profen bioisostere.
